molecular formula C16H16N4O4 B3017265 methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate CAS No. 2034248-94-5

methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate

Cat. No. B3017265
CAS RN: 2034248-94-5
M. Wt: 328.328
InChI Key: JNOJMQYIPIDBDC-UHFFFAOYSA-N
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Description

The compound of interest, methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate, is a complex molecule that appears to be derived from furan carboxylate structures. The molecule includes a [1,2,4]triazino[4,5-b]indazole moiety, which is a heterocyclic compound, suggesting potential biological activity or use in further chemical synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride can lead to the formation of 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates . These intermediates can undergo further reactions to create a variety of heterocyclic compounds, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a furan ring, a [1,2,4]triazino indazole moiety, and a methyl ester group. The presence of these heterocycles indicates a molecule with a potentially complex three-dimensional structure, which could be important for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The literature provides insights into the types of chemical reactions that furan carboxylate derivatives can undergo. For example, the reaction of 5-arylfuran-2-carbonyl chlorides with various nucleophiles can lead to the formation of different heterocyclic systems . The compound may also be amenable to similar reactions, depending on the reactivity of the [1,2,4]triazino[4,5-b]indazole moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds exhibit properties that can be inferred. Furan derivatives are often characterized by their aromaticity, reactivity towards electrophilic substitution, and ability to participate in various cycloaddition reactions. The ester group contributes to the molecule's solubility in organic solvents and could affect its boiling and melting points .

Relevant Case Studies

Although no direct case studies on the compound of interest are provided, the literature does include pharmacological evaluations of related compounds. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and tested for antidepressant and antianxiety activities . These studies suggest that furan derivatives can have significant biological activities, which may also be true for the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing heterocyclic compounds using furan derivatives, which are key intermediates in pharmaceuticals and materials science. For example, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives demonstrates the creation of insensitive energetic materials with potential applications in the field of explosives. These compounds exhibit moderate thermal stabilities and are insensitive to impact and friction, making them safer alternatives to traditional explosives (Yu et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, the manipulation of furan derivatives has led to the creation of novel antimicrobial agents. For instance, the development of azole derivatives from furan-2-carbohydrazide has been explored for their antimicrobial activities. Some of these synthesized compounds have shown significant activity against tested microorganisms, highlighting their potential in developing new antimicrobial therapies (Başoğlu et al., 2013).

Energetic Material Development

Furan derivatives have been utilized in the design of novel energetic materials. Studies have shown the synthesis of novel compounds based on 5-methyl-1-aminotetrazole, integrating trinitroethyl moieties and furazan rings to enhance oxygen balance and detonation properties. These materials are characterized by their structural stability and improved explosive performance, indicating their potential for military and industrial applications (Tang et al., 2015).

Advanced Material Synthesis

The development of advanced materials also benefits from research on furan derivatives. The catalytic reduction of biomass-derived furanic compounds with hydrogen has been studied, focusing on producing furfuryl alcohol, tetrahydrofurfuryl alcohol, and other valuable chemicals. This research is crucial for the sustainable development of bio-based chemicals and materials (Nakagawa et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is used. For drug molecules, the mechanism of action often involves binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

methyl 5-[(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-23-16(22)13-7-6-10(24-13)8-19-15(21)14-11-4-2-3-5-12(11)18-20(14)9-17-19/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOJMQYIPIDBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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